molecular formula C12H7FIN3 B8747857 1-(4-Fluorophenyl)-4-iodo-1H-pyrazolo[3,4-B]pyridine

1-(4-Fluorophenyl)-4-iodo-1H-pyrazolo[3,4-B]pyridine

Cat. No. B8747857
M. Wt: 339.11 g/mol
InChI Key: PCDNJPXIKCWEFM-UHFFFAOYSA-N
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Patent
US08673922B2

Procedure details

To a dry 16×100 mm Chem-Glass reaction tube under N2 was added 2-fluoro-4-iodonicotinaldehyde (600 mg, 2.390 mmol), (4-fluorophenyl)hydrazine (332 mg, 2.63 mmol) and anhydrous NMP (3.2 mL). The reaction mixture was flushed with argon, securely capped, stirred for 20 min at room temperature, and then placed in a 185° C. oil bath for 2 h. The reaction mixture was then allowed to stir at room temperature for 16 h. The reaction mixture was diluted with EtOAc (200 mL) and the organic layer was extracted with water (5×50 mL), brine (1×50 mL), dried over Na2SO4, filtered and evaporated to dryness. The residue was purified by Biotage Silica gel chromatography on a 90 g Thompson Single Step™ silica cartridge using a linear gradient from 100% hexanes to 100% dichloromethane over 12 column volumes to give 480 mg (59.2%) of the title compound, Intermediate 2A, as an off white solid. 1H NMR (500 MHz, methanol-d4) δ ppm 8.22-8.28 (3 H, m), 8.15 (1 H, s), 7.78 (1 H, d, J=4.88 Hz), 7.25-7.37 (2 H, m). LC/MS (Condition A): 100% purity; ret. T=2.9 min, (M+H)+ 339.97.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
332 mg
Type
reactant
Reaction Step One
Name
Quantity
3.2 mL
Type
solvent
Reaction Step One
Yield
59.2%

Identifiers

REACTION_CXSMILES
F[C:2]1[N:9]=[CH:8][CH:7]=[C:6]([I:10])[C:3]=1[CH:4]=O.[F:11][C:12]1[CH:17]=[CH:16][C:15]([NH:18][NH2:19])=[CH:14][CH:13]=1>CN1C(=O)CCC1>[F:11][C:12]1[CH:17]=[CH:16][C:15]([N:18]2[C:2]3=[N:9][CH:8]=[CH:7][C:6]([I:10])=[C:3]3[CH:4]=[N:19]2)=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
FC1=C(C=O)C(=CC=N1)I
Name
Quantity
332 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)NN
Name
Quantity
3.2 mL
Type
solvent
Smiles
CN1CCCC1=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 20 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a dry
CUSTOM
Type
CUSTOM
Details
16×100 mm Chem-Glass reaction tube under N2
CUSTOM
Type
CUSTOM
Details
The reaction mixture was flushed with argon
CUSTOM
Type
CUSTOM
Details
securely capped
CUSTOM
Type
CUSTOM
Details
placed in a 185° C.
CUSTOM
Type
CUSTOM
Details
for 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
to stir at room temperature for 16 h
Duration
16 h
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with EtOAc (200 mL)
EXTRACTION
Type
EXTRACTION
Details
the organic layer was extracted with water (5×50 mL), brine (1×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by Biotage Silica gel chromatography on a 90 g Thompson Single Step™ silica cartridge

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC1=CC=C(C=C1)N1N=CC=2C1=NC=CC2I
Measurements
Type Value Analysis
AMOUNT: MASS 480 mg
YIELD: PERCENTYIELD 59.2%
YIELD: CALCULATEDPERCENTYIELD 59.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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